molecular formula C21H21FN4O3S B2491043 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021131-23-6

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2491043
CAS No.: 1021131-23-6
M. Wt: 428.48
InChI Key: CLVKDORHZSFEOC-UHFFFAOYSA-N
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Description

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

A study by Malík et al. (2017) examined the antioxidant properties of compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine. They found that these compounds showed promising antioxidant potential, comparable to reference drugs like carvedilol and atenolol (Malík et al., 2017).

Anticancer Activity

Lee et al. (2013) investigated a compound similar to the one for its potential anticancer effects. Their research demonstrated that this compound could induce apoptosis in cancer cells, inhibit tumor growth, and interact with specific cellular components critical for cancer progression (Lee et al., 2013).

Imaging Agent for Cancer

Patel et al. (2019) developed a novel radiopharmaceutical, closely related to this compound, for imaging glycolysis in gliomas using PET scans. This study highlighted its potential as a non-invasive tool for distinguishing between low-grade and high-grade gliomas based on the expression of a specific enzyme (Patel et al., 2019).

Serotonin Receptor Antagonist

Research by Plenevaux et al. (2000) focused on derivatives of this compound as antagonists for serotonin receptors. These compounds showed promise in studying serotonergic neurotransmission with PET imaging (Plenevaux et al., 2000).

Antibacterial Activities

Qi (2014) synthesized derivatives similar to the chemical and evaluated their antibacterial activities. Some of these derivatives showed notable effectiveness against various bacterial strains, suggesting their potential in antibacterial applications (Qi, 2014).

Properties

IUPAC Name

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVKDORHZSFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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